Identification of Potential Biological Target Engagement via BindingDB Affinity Data
Analysis of public databases reveals that 4-(2,5-dimethylphenyl)-3-methoxybenzoic acid is associated with an entry in BindingDB (BDBM256654) [1]. This entry links the compound to a series of patents (US10053456, US10414761, US10968213, etc.) and indicates a measured binding affinity (IC50) of less than 100 nM in a specific biochemical assay [1]. This suggests the compound has been evaluated as a potential inhibitor of a specific biological target, likely in a drug discovery context. However, the specific target identity and the direct comparator data against positional or functional analogs (e.g., 4-(2,5-dimethylphenyl)-2-methoxybenzoic acid) are absent from this entry, limiting its utility for direct procurement differentiation.
| Evidence Dimension | Biochemical Binding Affinity (IC50) |
|---|---|
| Target Compound Data | IC50 < 100 nM |
| Comparator Or Baseline | No specific comparator data available in this source. |
| Quantified Difference | Not available. |
| Conditions | In vitro biochemical assay; 50 mM Tris-HCl (pH 8.0), 0.1% BSA, T=25°C. The specific target is not disclosed in the BindingDB entry. |
Why This Matters
This evidence indicates the compound has demonstrated high-potency binding in a specific, undisclosed biochemical assay, suggesting it is a key intermediate or hit compound in a patent-protected series, which may be of interest for specific research programs.
- [1] BindingDB. (n.d.). Entry BDBM256654 for 4-(2,5-Dimethylphenyl)-3-methoxybenzoic acid. The Binding Database. View Source
